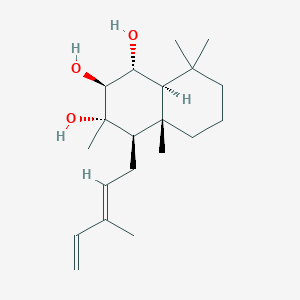

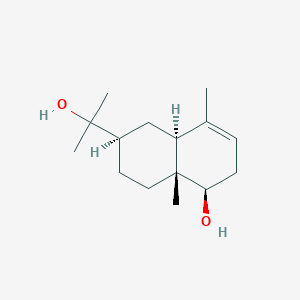

3-Eudesmene-1beta,11-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Eudesmene-1beta,11-diol is a natural product found in Cryptomeria japonica, Chimonanthus praecox, and Cymbopogon schoenanthus with data available.

Wissenschaftliche Forschungsanwendungen

Biological Activities of Eudesmanes : A study identified eudesmane-type sesquiterpenoids, including closely related compounds to 3-Eudesmene-1beta,11-diol, from Caragana intermedia, demonstrating biological activities such as glucose consumption activity and potential for diabetes treatment (Sun et al., 2004).

Synthesis and Structural Elucidation : Research focusing on the facile synthesis of similar eudesmane compounds has contributed to the understanding of their structural properties, which is crucial for their application in drug development (Liu et al., 1999).

Anti-Pyricularia Oryzae Activity : An asymmetric total synthesis of 4(15)-Eudesmene-1β,7α-diol, closely related to this compound, has been achieved, highlighting its anti-fungal activity, particularly against Pyricularia oryzae (Ma et al., 2012).

Sesquiterpenoids Isolation and Characterization : Studies on the isolation and characterization of sesquiterpenoids from various plant sources, such as Torilis japonica and Cryptomeria japonica, contribute to the understanding of the chemical diversity and potential applications of compounds like this compound (Kitajima et al., 2002); (Su et al., 1995).

Cytotoxic and Antiproliferative Activities : Research into sesquiterpenes from plants like Ambrosia arborescens and Hyssopus cuspidatus has revealed the potential of these compounds, including derivatives of this compound, in exhibiting cytotoxic and antiproliferative activities, which are significant in the context of cancer research and treatment (De Leo et al., 2010); (Liu et al., 2019).

Anti-HIV Properties : Sesquiterpenes isolated from Litsea verticillata, including compounds similar to this compound, have been found to exhibit inhibitory effects on HIV-1 replication, suggesting potential applications in antiviral therapy (Zhang et al., 2003).

Nitric Oxide Production Inhibition : Eudesmane-type sesquiterpenoids from Taraxacum mongolicum, including derivatives of this compound, have shown inhibitory effects on nitric oxide production, indicating potential anti-inflammatory properties (Kim et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is a sesquiterpenoid , a class of compounds that often interact with a variety of biological targets, including proteins and enzymes involved in cellular signaling and metabolism.

Action Environment

The action, efficacy, and stability of 3-Eudesmene-1beta,11-diol can be influenced by various environmental factors . These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the lipophilic nature of sesquiterpenoids allows them to readily partition into cell membranes, but this can also make them susceptible to metabolic enzymes and efflux transporters.

Biochemische Analyse

Biochemical Properties

3-Eudesmene-1beta,11-diol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with sesquiterpene cyclases, which are responsible for the cyclization and generation of hydrocarbon backbones . These interactions are crucial for the biosynthesis of other sesquiterpenoids and related compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound exhibits hepatoprotective activity against oxidative damage in HepG2 cells . This indicates its potential role in protecting cells from oxidative stress and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to interact with sesquiterpene cyclases, catalyzing the conversion of farnesyl pyrophosphate to eudesmane diols . This interaction involves carbocationic cascades and nucleophilic capture, leading to the formation of the compound’s characteristic structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that stock solutions of this compound can be stored at -20°C for several months without significant loss of efficacy . Repeated freeze-thaw cycles should be avoided to maintain its stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit both beneficial and adverse effects depending on the dosage. For instance, at lower doses, it may provide protective effects, while at higher doses, it could potentially lead to toxicity . Therefore, careful consideration of dosage is essential in experimental settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to sesquiterpene biosynthesis. It interacts with enzymes such as sesquiterpene cyclases, which catalyze the formation of eudesmane diols from farnesyl pyrophosphate . These interactions are crucial for the production of various sesquiterpenoid compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. The compound’s solubility in various solvents, such as chloroform and DMSO, also influences its distribution .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization within cells is important for elucidating its precise biological roles .

Eigenschaften

IUPAC Name |

(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h5,11-13,16-17H,6-9H2,1-4H3/t11-,12+,13-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOURJLAFUXNWJF-QVHKTLOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2(C1CC(CC2)C(C)(C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the biological activity of 3-Eudesmene-1β,11-diol isolated from Lindera aggregata?

A1: While the provided research article [] focuses on the isolation and characterization of various sesquiterpenes from Lindera aggregata, including 3-Eudesmene-1β,11-diol, it doesn't specifically investigate the biological activity of this particular compound. The study primarily highlights the hepatoprotective activity of other isolated compounds like Linderagalactone E, Linderane, Hydroxylindestenolide, and Linderalactone against H2O2-induced oxidative damage in HepG2 cells. Further research is needed to explore the potential biological activities and mechanisms of action of 3-Eudesmene-1β,11-diol.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.